2-(Diethylamino)pyrimidine-5-carbaldehyde
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Overview
Description
2-(Diethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H13N3O. It features a pyrimidine ring substituted with a diethylamino group at the second position and an aldehyde group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)pyrimidine-5-carbaldehyde typically involves the reaction of 2-chloropyrimidine-5-carbaldehyde with diethylamine. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, often in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for a specified period, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Diethylamino)pyrimidine-5-carboxylic acid.
Reduction: 2-(Diethylamino)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(Diethylamino)pyrimidine-5-carbaldehyde is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in key cellular pathways. The diethylamino and aldehyde groups may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)pyrimidine-5-carbaldehyde
- 2-(Ethylthio)pyrimidine-5-carbaldehyde
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
Uniqueness
2-(Diethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(diethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-3-12(4-2)9-10-5-8(7-13)6-11-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
OZCVIOHFHGPZCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=N1)C=O |
Origin of Product |
United States |
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